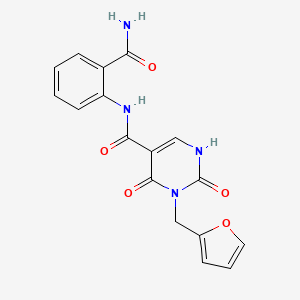

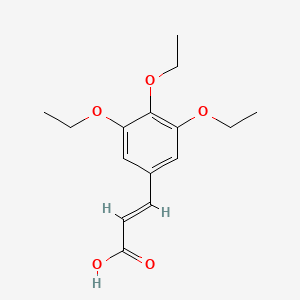

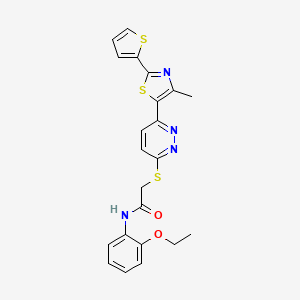

![molecular formula C15H17FN2O3 B2500118 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097858-43-8](/img/structure/B2500118.png)

3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxazolidinone class of compounds and has been found to possess a range of interesting properties that make it useful in various fields of study.

Scientific Research Applications

Antibacterial Activity

Oxazolidinone Antibacterial Agents

Oxazolidinones, such as 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one, are notable for their antibacterial activity. They demonstrate effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other strains resistant to common antibiotics (Zurenko et al., 1996).

Treatment of Actinomycetoma

This class of compounds has shown efficacy in the treatment of experimental murine actinomycetoma caused by Nocardia brasiliensis, suggesting potential for treating bacterial infections in humans (Espinoza-González et al., 2008).

Metabolic Studies

- Metabolism of Oxazolidinone Antibacterial Drugs: Research has focused on understanding the phase I metabolism of novel oxazolidinone antibacterial drugs, like FYL-67, a linezolid analogue. This research is crucial for developing analytical methods for drug quantification in biological samples and further pharmacodynamics and toxicodynamics studies (Sang et al., 2016).

Chemical Synthesis

Kilogram-Scale Synthesis

There has been development in the large-scale synthesis of novel oxazolidinone antibacterial candidates, focusing on cost-effectiveness and environmental friendliness. This is significant for the production of these compounds at an industrial scale (Yang et al., 2014).

Stable Isotope-Labeled Synthesis

Studies on the synthesis of stable isotope-labeled oxazolidinone compounds, which are crucial for accurate pharmacokinetic and pharmacodynamic studies, have been conducted. This research helps in the precise monitoring of drug and metabolite levels in the body (Lin & Weaner, 2012).

Medicinal Chemistry

- Monoamine Oxidase Inhibitors: Compounds related to this compound, like 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, have been synthesized as potential inhibitors of monoamine oxidase type A, important for developing antidepressant agents (Mai et al., 2002).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The targets of such compounds can vary widely depending on the specific functional groups and overall structure of the molecule.

Mode of Action

The mode of action would depend on the specific target of the compound. For instance, some pyrrolidine derivatives are known to interact with androgen receptors .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been associated with a variety of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives are generally well-absorbed due to their lipophilic nature .

Result of Action

The molecular and cellular effects would depend on the specific target and mode of action of the compound. Some pyrrolidine derivatives have shown anti-inflammatory and analgesic activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Future Directions

properties

IUPAC Name |

3-[1-[2-(4-fluorophenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3/c16-12-3-1-11(2-4-12)9-14(19)17-6-5-13(10-17)18-7-8-21-15(18)20/h1-4,13H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCRAXJIVPOXER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

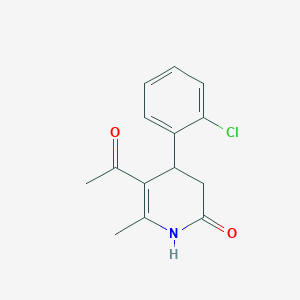

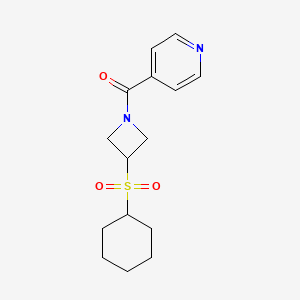

![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)

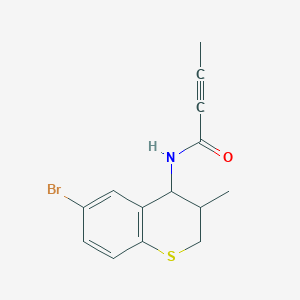

![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)

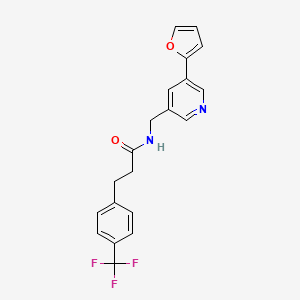

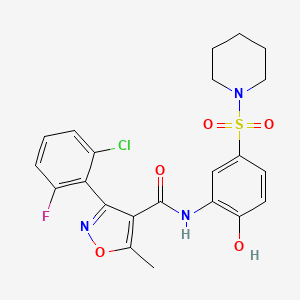

![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)

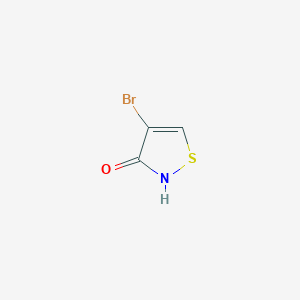

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)